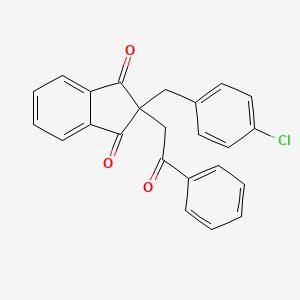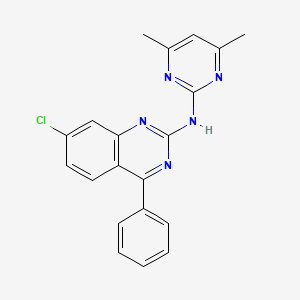
2-(4-chlorobenzyl)-2-(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione
説明
2-(4-chlorobenzyl)-2-(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione, also known as SU5416, is a small molecule inhibitor that has been widely used in scientific research to study the mechanism of angiogenesis and cancer progression.
作用機序
2-(4-chlorobenzyl)-2-(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione works by binding to the ATP-binding site of VEGFR, which inhibits the activity of the receptor and prevents the activation of downstream signaling pathways that are involved in angiogenesis and cancer progression. This results in the inhibition of tumor growth and the prevention of new blood vessel formation.
Biochemical and Physiological Effects:
2-(4-chlorobenzyl)-2-(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione has been shown to have a number of biochemical and physiological effects. It inhibits the activity of VEGFR, which prevents the activation of downstream signaling pathways that are involved in angiogenesis and cancer progression. It also inhibits the growth of cancer cells and prevents the formation of new blood vessels.
実験室実験の利点と制限
One of the advantages of using 2-(4-chlorobenzyl)-2-(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione in lab experiments is that it is a small molecule inhibitor that can be easily synthesized and purified. It also has a high degree of specificity for VEGFR, which makes it a useful tool for studying the mechanism of angiogenesis and cancer progression. However, one limitation of using 2-(4-chlorobenzyl)-2-(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione is that it can have off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are a number of future directions for research on 2-(4-chlorobenzyl)-2-(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione. One area of research could focus on the development of more specific inhibitors of VEGFR that have fewer off-target effects. Another area of research could focus on the use of 2-(4-chlorobenzyl)-2-(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione in combination with other drugs to enhance its anti-tumor activity. Additionally, future research could explore the use of 2-(4-chlorobenzyl)-2-(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione in the treatment of other diseases that are characterized by abnormal angiogenesis, such as diabetic retinopathy and macular degeneration.
科学的研究の応用
2-(4-chlorobenzyl)-2-(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione has been widely used in scientific research to study the mechanism of angiogenesis and cancer progression. It has been shown to inhibit the activity of vascular endothelial growth factor receptor (VEGFR), which is a key regulator of angiogenesis. 2-(4-chlorobenzyl)-2-(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and ovarian cancer cells.
特性
IUPAC Name |
2-[(4-chlorophenyl)methyl]-2-phenacylindene-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClO3/c25-18-12-10-16(11-13-18)14-24(15-21(26)17-6-2-1-3-7-17)22(27)19-8-4-5-9-20(19)23(24)28/h1-13H,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXXYPKDTTHLCKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC2(C(=O)C3=CC=CC=C3C2=O)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-benzyl-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B3442118.png)
![6-bromo-4-phenyl-2-[4-(trifluoroacetyl)-1-piperazinyl]quinazoline](/img/structure/B3442125.png)
![ethyl [(7-methyl-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B3442144.png)

![5-(4-morpholinyl)-8-(1-pyrrolidinyl)-1,2,3,4-tetrahydropyrimido[4',5':4,5]thieno[2,3-c]isoquinoline](/img/structure/B3442163.png)
![N-{3-[(2-methylbenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B3442168.png)
![5-(3-chlorophenyl)-N-[3-(2-furoylamino)phenyl]-2-furamide](/img/structure/B3442172.png)
![2-fluoro-N-({[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B3442178.png)
![2-{3-[3-(4-methyl-2-pyridinyl)-4-oxo-3,4-dihydro-2-quinazolinyl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3442182.png)
![N-(5-methyl-3-isoxazolyl)-4-{[4-(4-pyridinyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide](/img/structure/B3442184.png)
![2-[(4-oxo-3-phenyl-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-2-yl)thio]acetamide](/img/structure/B3442185.png)
![6-acetyl-1-(4-bromophenyl)-2,5-dimethyl-7-phenyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile](/img/structure/B3442186.png)
![2-{[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]thio}-4-(4-fluorophenyl)-6-(2-thienyl)nicotinonitrile](/img/structure/B3442187.png)
![2-fluoro-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}benzamide](/img/structure/B3442194.png)